molecular formula C19H24N4O5Si B13901714 Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane

Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane

Cat. No.: B13901714
M. Wt: 416.5 g/mol
InChI Key: FDUCFDWFCHOQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is a complex organosilicon compound featuring a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Nitration and Methylation: The triazolopyridine core is then nitrated and methylated to introduce the nitro and methyl groups.

    Ether Formation: The phenoxy group is introduced via etherification reactions.

    Silane Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to form the corresponding silanol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products

    Reduction: Amino derivatives of the triazolopyridine core.

    Substitution: Various substituted phenoxy and methoxy derivatives.

    Hydrolysis: Silanol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology

    Drug Design: Explored as a scaffold for designing enzyme inhibitors and receptor modulators.

Medicine

Industry

    Coatings: Used in the formulation of advanced coatings with improved durability and resistance.

Mechanism of Action

The mechanism of action of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to metal ions, influencing catalytic activity. The nitro group can participate in redox reactions, altering the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyrimidin-7-yloxy)phenoxy]methoxy]ethyl]silane
  • Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridazin-7-yloxy)phenoxy]methoxy]ethyl]silane

Uniqueness

Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is unique due to its specific triazolopyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, materials science, and drug design.

Properties

Molecular Formula

C19H24N4O5Si

Molecular Weight

416.5 g/mol

IUPAC Name

trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane

InChI

InChI=1S/C19H24N4O5Si/c1-14-9-16(23(24)25)18(27-13-26-7-8-29(2,3)4)11-17(14)28-15-5-6-22-19(10-15)20-12-21-22/h5-6,9-12H,7-8,13H2,1-4H3

InChI Key

FDUCFDWFCHOQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)OCOCC[Si](C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.